molecular formula C19H21N5OS B2711004 N-(2-methylpropyl)-2-[(4-phenyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide CAS No. 557097-76-4

N-(2-methylpropyl)-2-[(4-phenyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

Cat. No.: B2711004
CAS No.: 557097-76-4
M. Wt: 367.47
InChI Key: JSCQVTCHJWLQST-UHFFFAOYSA-N
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Description

N-(2-methylpropyl)-2-[(4-phenyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a triazole ring, a pyridine ring, and a phenyl group, making it a molecule of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylpropyl)-2-[(4-phenyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Attachment of the Pyridine Ring: The pyridine ring can be introduced via a nucleophilic substitution reaction.

    Phenyl Group Addition: The phenyl group is often added through a Friedel-Crafts alkylation reaction.

    Final Assembly: The final step involves coupling the triazole, pyridine, and phenyl groups with the acetamide moiety under controlled conditions, often using a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale synthesis. This includes:

    Batch Processing: Utilizing large reactors to carry out each step sequentially.

    Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and yield.

    Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-methylpropyl)-2-[(4-phenyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Can produce ketones, aldehydes, or carboxylic acids.

    Reduction: Can produce alcohols or amines.

    Substitution: Can produce various substituted derivatives of the original compound.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-methylpropyl)-2-[(4-phenyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide involves its interaction with specific molecular targets. These targets may include:

    Enzymes: The compound may inhibit or activate certain enzymes, affecting biochemical pathways.

    Receptors: The compound may bind to specific receptors, modulating cellular signaling pathways.

    DNA/RNA: The compound may interact with genetic material, influencing gene expression.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methylpropyl)-2-[(4-phenyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide: shares structural similarities with other triazole-containing compounds, such as:

Uniqueness

    Structural Complexity: The combination of triazole, pyridine, and phenyl groups in this compound makes it unique compared to simpler triazole derivatives.

Properties

IUPAC Name

N-(2-methylpropyl)-2-[(4-phenyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5OS/c1-14(2)12-21-17(25)13-26-19-23-22-18(15-8-10-20-11-9-15)24(19)16-6-4-3-5-7-16/h3-11,14H,12-13H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSCQVTCHJWLQST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)CSC1=NN=C(N1C2=CC=CC=C2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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